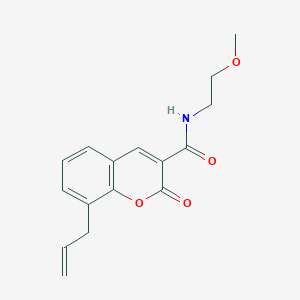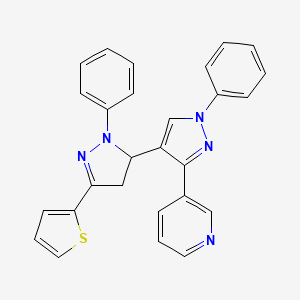![molecular formula C19H22N2O5 B5145404 N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide](/img/structure/B5145404.png)
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide, also known as TAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. TAP belongs to the class of compounds known as phenethylamines, which are known to have a wide range of biological activities. The synthesis method of TAP involves the reaction of 2,5-dimethoxyphenethylamine with phenoxypropanoyl chloride in the presence of a base.
Applications De Recherche Scientifique
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide has been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of research available on the compound, which can be useful for researchers who are interested in studying its effects. However, one limitation of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide is that it can be difficult to synthesize, which can make it challenging to study in the lab.
Orientations Futures
There are many potential future directions for research on N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide. One area of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the identification of new therapeutic applications for N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide, such as in the treatment of neurodegenerative diseases. Additionally, further research could be done to elucidate the mechanism of action of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide and to better understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide involves the reaction of 2,5-dimethoxyphenethylamine with phenoxypropanoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is purified by column chromatography using a silica gel column. The yield of the reaction is typically around 50-60%.
Propriétés
IUPAC Name |
N-(4-acetamido-2,5-dimethoxyphenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-12(26-14-8-6-5-7-9-14)19(23)21-16-11-17(24-3)15(20-13(2)22)10-18(16)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQXCAMGUJLOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C(=C1)OC)NC(=O)C)OC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-2,5-dimethoxyphenyl)-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5145321.png)

![[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5145336.png)

![ethyl 5-chloro-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B5145345.png)
![5,5'-[oxybis(4,1-phenylenecarbonylimino)]diisophthalic acid](/img/structure/B5145354.png)
![2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5145358.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5145365.png)
![5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5145373.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5145380.png)
![1-(2-furoyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5145391.png)
![2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B5145410.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-propoxybenzamide](/img/structure/B5145430.png)